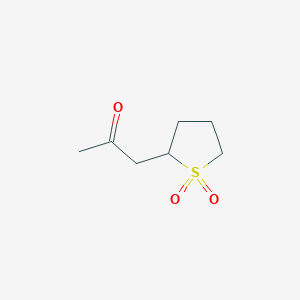
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid is a complex organic compound that features a pyrimidine ring substituted with a methoxy and methylthio group, and a piperidine ring with a carboxylic acid group
Vorbereitungsmethoden
The synthesis of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors under controlled conditions.
Introduction of the methoxy and methylthio groups: These groups can be introduced via nucleophilic substitution reactions using methoxy and methylthio reagents.
Formation of the piperidine ring: This step involves cyclization reactions, often using amines and appropriate catalysts.
Introduction of the carboxylic acid group: This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and continuous flow processes.
Analyse Chemischer Reaktionen
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the methoxy or methylthio groups, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid: This compound has an ethoxy group instead of a methoxy group, which may result in different chemical and biological properties.
1-(6-Methoxy-2-(ethylthio)pyrimidin-4-yl)piperidine-3-carboxylic acid: This compound has an ethylthio group instead of a methylthio group, which may also lead to different properties.
Eigenschaften
IUPAC Name |
1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-18-10-6-9(13-12(14-10)19-2)15-5-3-4-8(7-15)11(16)17/h6,8H,3-5,7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFPYGXNWANQBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)N2CCCC(C2)C(=O)O)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-1-(4-(4,6-difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2366473.png)

![6-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(3,4-dimethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2366482.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2366483.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1-(4-chlorophenyl)cyclopentanecarboxamide](/img/structure/B2366485.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2366486.png)






